4-benzyl-N-isobutyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
The compound “4-benzyl-N-isobutyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” belongs to the class of organic compounds known as triazoloquinazolines. These are aromatic heterocyclic compounds containing a quinazoline moiety where two nitrogen atoms are replaced by a triazole ring .
Synthesis Analysis
The synthesis of similar triazoloquinazoline compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
Triazoloquinazolines are characterized by a fused ring system consisting of a triazole ring and a quinazoline moiety. The quinazoline part of the molecule is a bicyclic compound that consists of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine ring (containing two nitrogen atoms) .Scientific Research Applications
Affinity and Selectivity of Adenosine Receptors
- Research indicates that derivatives of the triazoloquinazoline adenosine antagonist CGS15943, which includes compounds similar to 4-benzyl-N-isobutyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, show high affinity for human A3 receptors. This suggests potential applications in developing selective A3 receptor modulators (Kim, Ji, & Jacobson, 1996).
Analgesic Activity
- Compounds with structural similarities to this compound have been evaluated for their analgesic activities. Such studies are vital for the development of new analgesic drugs (Saad, Osman, & Moustafa, 2011).
Mechanism of Action
Properties
IUPAC Name |
4-benzyl-2-[(2-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3/c1-19(2)16-30-26(35)22-13-14-24-25(15-22)34-28(32(27(24)36)17-21-10-5-4-6-11-21)31-33(29(34)37)18-23-12-8-7-9-20(23)3/h4-15,19H,16-18H2,1-3H3,(H,30,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPJOUPEKSFMAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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